5-Acetoxypentylzinc bromide
Description
Historical Development of Organometallic Chemistry with Functional Group Tolerance
The field of organometallic chemistry dates back to the mid-19th century. In 1848, Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.orgacs.org This discovery preceded the more widely known Grignard reagents. However, early organometallic reagents like organolithium and Grignard (organomagnesium) compounds, while powerful nucleophiles, are highly reactive. msu.eduwikipedia.org This high reactivity limits their use in complex molecules as they readily react with many common functional groups such as esters, ketones, and nitriles, a significant drawback for multi-step syntheses. msu.edusigmaaldrich.com
The quest for more chemoselective organometallic reagents brought organozinc compounds to the forefront. An early breakthrough was the Reformatsky reaction, discovered by Sergey Reformatsky in 1887, which uses a zinc-based enolate to react with carbonyl compounds, tolerating the ester group present in the reagent. numberanalytics.comvedantu.combyjus.comwikipedia.org Despite these early findings, the full synthetic potential of organozinc reagents was not widely recognized for many years due to their perceived low reactivity and lack of general preparation methods. organicreactions.org
A significant advancement came with the development of highly activated "Rieke Zinc," prepared by reducing ZnCl₂ with potassium. sigmaaldrich.com This allowed for the direct reaction of zinc with a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.com Further methodological improvements, particularly by Paul Knochel and coworkers, involved using zinc dust in the presence of lithium chloride (LiCl). This additive significantly accelerates the insertion of zinc into organic halides and improves the solubility and stability of the resulting organozinc reagents, making the preparation of functionalized organozinc compounds straightforward and high-yielding. beilstein-journals.orgresearchgate.netorganic-chemistry.org These developments transformed organozinc reagents into indispensable tools for modern organic synthesis, offering a solution to the functional group compatibility problem that plagued earlier organometallics. organicreactions.orgresearchgate.net
Role of Remote Functionalization in Organozinc Chemistry
Remote functionalization is an advanced synthetic strategy that allows for the modification of a molecule at a position distant from the initial point of reactivity. In the context of organozinc chemistry, this often involves a process known as "chain-walking" or migratory cross-coupling. nih.gov
This process is typically enabled by a palladium catalyst. The mechanism begins with the catalyst coordinating to a double bond within the alkyl chain of the organozinc reagent. The palladium center can then migrate along the carbon chain through a series of β-hydride elimination and re-insertion steps. This "walk" continues until the catalyst reaches a sterically or electronically favored position, often the terminal carbon of the chain, where the cross-coupling with an aryl or vinyl halide then occurs. nih.gov
The significance of this strategy lies in its ability to construct complex molecular architectures, such as 1,1-diaryl alkanes, from simple, linear starting materials. nih.gov It provides a powerful method for C-H bond functionalization at sites that would be difficult to target through classical synthetic methods. Organozinc reagents are particularly well-suited for these transformations due to their compatibility with the required catalytic systems and their ability to carry various functional groups along the migrating chain without interference. Recent research has demonstrated rapid and highly selective remote functionalization using specific palladium dimers as catalysts, coupling alkylzinc reagents with functionalized aryl triflates. nih.gov
Overview of 5-Acetoxypentylzinc Bromide within the Landscape of Functionalized Organozincs
This compound is a prime example of a functionalized organozinc reagent that embodies the principles of functional group tolerance and remote functionalization. Its chemical structure consists of a five-carbon pentyl chain with a zinc bromide group at one end (C1) and an acetoxy (ester) group at the other (C5).
Structure: CH₃CO₂(CH₂)₅ZnBr
Molecular Formula: C₇H₁₃BrO₂Zn
CAS Number: 79814-40-7 scribd.com
This compound is a heteroleptic organozinc halide, specifically an alkylzinc bromide. wikipedia.org The key feature is the presence of the ester (acetoxy) group, which is a functional group that would be readily attacked and destroyed by more reactive organolithium or Grignard reagents. The stability of the ester in the presence of the carbon-zinc bond is a direct illustration of the high chemoselectivity of organozinc compounds. wikipedia.orgsigmaaldrich.com
This compound serves as a valuable building block in organic synthesis. It allows for the introduction of a five-carbon chain that is already equipped with a functional handle—the acetoxy group. This ester can be carried through a cross-coupling reaction, such as a Negishi coupling, and then potentially hydrolyzed to the corresponding alcohol or used in other transformations in a later synthetic step. chemistnotes.comwikipedia.org
The reagent is commercially available as a solution, typically 0.5 M in tetrahydrofuran (B95107) (THF), which makes it convenient for laboratory use. sigmaaldrich.comriekemetals.comscribd.com Its structure, with a functional group located five carbons away from the organometallic center, makes it an ideal substrate for studying and applying remote functionalization strategies, allowing chemists to install the pentyl chain and retain the ester functionality for subsequent synthetic elaborations.
Properties
IUPAC Name |
bromozinc(1+);pentyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-3-4-5-6-9-7(2)8;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORZYHOVYGESJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 5 Acetoxypentylzinc Bromide
Precursor Synthesis and Halogenation Strategies
The successful formation of the organozinc reagent is critically dependent on the quality and nature of the halo-acetoxypentane precursor.
Preparation of Bromo-acetoxypentane Precursors
The most common precursor for the synthesis of 5-acetoxypentylzinc bromide is 5-bromopentyl acetate (B1210297). This compound is typically synthesized from 5-bromo-1-pentanol. A standard procedure involves the acetylation of 5-bromo-1-pentanol using acetic anhydride. The reaction is often carried out in the presence of a base, such as anhydrous sodium carbonate, and a catalyst like N,N-dimethyl-4-aminopyridine (DMAP), in a suitable solvent like toluene. The reaction is generally performed at a low temperature, such as under ice cooling, to control the exothermic nature of the acylation. Following the reaction, a standard aqueous workup is employed to isolate the 5-bromopentyl acetate product in high yield.
Another approach involves the reaction of 5-bromopentanol with acetyl chloride, also in the presence of a suitable catalyst. This method similarly introduces the acetate group to the pentanol (B124592) backbone.
| Starting Material | Reagents | Solvent | Yield | Reference |
| 5-bromo-1-pentanol | Acetic anhydride, Anhydrous sodium carbonate, N,N-dimethyl-4-aminopyridine | Toluene | Quantitative | |
| 5-bromopentanol | Acetyl chloride, Catalyst | Not Specified | Not Specified |
Considerations for Alternative Halogenated Precursors
While 5-bromopentyl acetate is a common precursor, the corresponding iodo- and chloro-analogs can also be considered for the synthesis of the respective organozinc halides. The choice of halogen significantly impacts the reactivity of the precursor towards zinc insertion. Generally, the order of reactivity for alkyl halides is I > Br > Cl. Therefore, 5-iodopentyl acetate would be expected to react more readily with zinc than the bromo or chloro derivatives. However, alkyl iodides are often more expensive and less stable than their bromide counterparts. Alkyl chlorides are the least reactive and may require more forcing conditions or highly activated zinc for successful conversion to the organozinc reagent.
The nature of the halide also influences the conditions required for the oxidative addition of zinc. For instance, primary alkyl iodides typically undergo zinc metal insertion at around 40 °C, while primary alkyl bromides may require higher temperatures or longer reaction times.
Direct Oxidative Addition of Zinc Metal to Halides
The direct insertion of metallic zinc into the carbon-halogen bond of 5-halo-pentyl acetate is a primary method for the formation of 5-acetoxypentylzinc halide. This oxidative addition is a heterogeneous reaction and its success is highly dependent on the activation state of the zinc metal and the reaction conditions.
Utilization of Rieke Zinc and Activated Zinc Dust
Standard commercial zinc is often unreactive due to a passivating layer of zinc oxide on its surface. To overcome this, activated forms of zinc are employed.
Rieke Zinc: Rieke zinc is a highly reactive form of zinc metal prepared by the reduction of a zinc salt, typically zinc chloride, with a reducing agent like lithium, sodium, or potassium in an anhydrous, aprotic solvent. This process generates a finely divided, oxide-free zinc powder with a high surface area, which readily undergoes oxidative addition with a variety of organic halides, including those with sensitive functional groups like esters. Rieke zinc can facilitate the insertion into alkyl bromides under mild conditions, often at room temperature.
Activated Zinc Dust: An alternative to preparing Rieke zinc is the in situ activation of commercially available zinc dust. Zinc dust has a high surface area, making it a good candidate for activation. Activation methods typically involve treating the zinc dust with various reagents to remove the oxide layer and increase its reactivity. Common activating agents include:
1,2-Dibromoethane (B42909) and Trimethylsilyl chloride (TMSCl): This combination is effective for activating zinc dust.
Halogens and Lithium Halides: A non-carcinogenic method involves the use of a halogen (e.g., iodine or bromine) in combination with a lithium halide, such as lithium chloride (LiCl), in a medium polarity solvent like tetrahydrofuran (B95107) (THF).
The presence of LiCl is particularly beneficial as it is thought to form more nucleophilic organozincate complexes and helps to solubilize the newly formed organozinc species, preventing it from coating the zinc surface and allowing the reaction to proceed.
| Form of Zinc | Activation Method | Key Features | References |
| Rieke Zinc | Reduction of ZnCl₂ with an alkali metal (e.g., Li, Na) | Highly reactive, oxide-free, high surface area | |
| Zinc Dust | 1,2-Dibromoethane and TMSCl | Effective activation | |
| Zinc Dust | Halogen (I₂, Br₂) and LiCl | Non-carcinogenic, efficient, applicable to various zinc particle sizes |
Optimization of Reaction Conditions and Activating Agents for Direct Insertion
The successful synthesis of this compound via direct zinc insertion is influenced by several factors that can be optimized.
Solvent: Tetrahydrofuran (THF) is a commonly used and effective solvent for the oxidative addition of zinc to alkyl halides. Other polar aprotic solvents like 1,2-dimethoxyethane (B42094) (DME) can also be employed and may offer advantages in certain subsequent reactions.
Temperature: The optimal reaction temperature depends on the reactivity of the alkyl halide and the form of zinc used. With highly activated Rieke zinc, the reaction with alkyl bromides can often proceed at room temperature. For reactions using activated zinc dust, moderate heating may be necessary to initiate and sustain the reaction. For example, some procedures for the zincation of alkyl bromides are carried out at 80 °C in THF.
Activating Agents: As mentioned, the choice of activating agent is crucial. The use of LiCl in conjunction with zinc dust has been shown to be highly effective for the insertion into alkyl bromides at room temperature. The beneficial role of LiCl is attributed to the formation of more soluble and nucleophilic organozincate species. Other activating agents like 1,2-dibromoethane and TMSCl are also widely used. Mechanistic studies using fluorescence microscopy have revealed distinct activating mechanisms for different agents, providing a basis for rational reaction design.
Concentration: The concentration of the reagents can also impact the reaction rate and efficiency.
Transmetalation from Related Organometallic Species
An alternative route to organozinc reagents is through transmetalation, which involves the transfer of an organic group from a more electropositive metal to zinc. This method avoids the direct use of metallic zinc and can be advantageous in certain contexts.
Commonly, this involves the preparation of an
Transmetalation from Organolithium Intermediates
Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. The conversion of highly reactive organolithium compounds to more stable organozinc reagents is a widely used strategy. rug.nl This method leverages the ease of formation of organolithium species, which can then be "tamed" by reaction with a zinc salt.
The general reaction involves treating an organolithium reagent (R-Li) with a zinc halide, typically zinc bromide (ZnBr₂), in an ethereal solvent like tetrahydrofuran (THF). researchgate.net For the specific synthesis of this compound, the process would start with the corresponding 5-acetoxypentyllithium. This intermediate is generated and immediately reacted with an equimolar amount of ZnBr₂. researchgate.net The significant difference in electronegativity between lithium and zinc drives the reaction, resulting in the formation of the more covalent and less reactive carbon-zinc bond. wikipedia.org
The primary advantage of this Li-Zn transmetalation is the enhanced chemoselectivity of the resulting organozinc reagent. wikipedia.org While an organolithium precursor would readily attack the ester carbonyl group intramolecularly or intermolecularly, the this compound is stable enough to tolerate this functionality, allowing it to be used in subsequent reactions, such as palladium-catalyzed cross-couplings. wikipedia.orgresearchgate.net
Table 1: Comparative Reactivity of Organometallic Reagents
| Functional Group | Organolithium (R-Li) | Grignard (R-MgX) | Organozinc (R-ZnX) |
|---|---|---|---|
| Ester | Reactive | Reactive | Generally Tolerated wikipedia.org |
| Ketone | Reactive | Reactive | Reactive |
| Nitrile | Reactive | Reactive | Generally Tolerated |
| Aldehyde | Reactive | Reactive | Reactive |
This table provides a generalized overview of reagent reactivity.
Transmetalation from Grignard Reagents
Similar to the use of organolithium precursors, Grignard reagents (R-MgX) can be converted to organozinc reagents via transmetalation with zinc halides. thieme-connect.de This Mg-Zn exchange is a common and practical method for preparing functionalized organozinc compounds. rug.nldokumen.pub The process involves reacting the pre-formed Grignard reagent, in this case, 5-acetoxypentylmagnesium bromide, with zinc bromide.
The reaction mechanism is driven by the formation of more stable magnesium salts. To ensure the reaction goes to completion and to obtain a pure solution of the organozinc reagent, the resulting magnesium halides can be precipitated from the solution. A common technique involves the addition of 1,4-dioxane, which forms an insoluble complex with MgX₂ that can be removed by filtration or centrifugation. rug.nlwikipedia.org The resulting solution of this compound in a solvent like THF can then be used for further synthetic transformations. Pre-treating Grignard reagents with a zinc halide is a known strategy to improve yields and selectivity in subsequent coupling reactions. thieme-connect.de
Catalytic Transmetalation Approaches
Modern synthetic chemistry has seen the emergence of catalytic methods for the formation of organometallic reagents. These approaches can offer milder reaction conditions and avoid the preparation of highly reactive intermediates. Catalyst-to-zinc transmetalation is one such advanced strategy. chemistryviews.org In these systems, a transition metal, such as cobalt, first undergoes an oxidative reaction with the organic precursor to form a metallacyclic intermediate. purdue.eduorganic-chemistry.org This intermediate then undergoes transmetalation to zinc, which is present in the reaction mixture, to furnish the desired organozinc product. chemistryviews.orgpurdue.edu This process has been demonstrated in the asymmetric synthesis of zinc metallacycles, where zinc plays a dual role as both a reductant and a transmetalation partner. organic-chemistry.org
Another catalytic approach involves the nickel-catalyzed halogen-zinc exchange. For instance, primary alkyl bromides or chlorides can react with diethylzinc (B1219324) in the presence of a nickel catalyst like Ni(acac)₂ to generate the corresponding alkylzinc halides. acs.org Titanocene dichloride has also been shown to catalyze the formation of organozinc species from alkyl halides and zinc. acs.org These catalytic methods represent a powerful means of generating functionalized organozinc reagents under mild conditions.
Hydrozincation and Carbozincation Routes to Functionalized Organozinc Reagents (General)
Beyond transmetalation, addition reactions across unsaturated bonds provide direct access to functionalized organozinc reagents.
Hydrozincation involves the addition of a zinc-hydride (H-Zn) bond across an alkene or alkyne. The reaction of terminal alkenes with diethylzinc, in the presence of a catalyst such as Ni(acac)₂, can generate dialkylzinc compounds. acs.org This hydrozincation process is particularly efficient for alkenes containing coordinating groups, such as allylic and homoallylic alcohols, achieving high conversions. acs.org The resulting organozinc compounds can then be used in subsequent functionalization reactions. acs.org
Carbozincation is the addition of a carbon-zinc bond of an organozinc reagent across an alkene or alkyne. This reaction creates a new, more elaborate organozinc species that can be trapped in situ. oup.com A notable example is the reaction of a dialkylzinc reagent with a dipolar trimethylenemethane equivalent, which generates a functionalized allylic zinc reagent. oup.comoup.com This intermediate can then react with an electrophile, such as a carbonyl compound, in a one-pot, three-component coupling process. oup.comoup.com These methods provide unique pathways to complex organozinc reagents that are not readily accessible through other means.
Synthetic Strategies for Enantiomerically Enriched this compound (if applicable)
The synthesis of enantiomerically enriched organozinc reagents is of significant interest for the construction of chiral molecules. While specific methods for the enantioselective synthesis of this compound are not prominently documented, general strategies for creating chiral organozinc compounds can be applied.
One powerful strategy involves starting with optically pure precursors. For example, chiral β-amino-alcohols can be converted into the corresponding N-pyrrolyl-protected alkyl iodides. These chiral iodides undergo zinc insertion with retention of the original stereochemistry to yield chiral β-aminoalkylzinc halides. uni-muenchen.de A similar strategy could theoretically be envisioned starting from a chiral precursor to 5-acetoxypentyl bromide.
Another key method is the boron-zinc exchange reaction. The preparation of chiral secondary organozinc reagents via this exchange has been shown to proceed with a high degree of retention of configuration, making it a highly suitable method for generating chiral dialkylzincs from chiral organoboranes. electronicsandbooks.com
Furthermore, the field of catalytic enantioselective addition of organozinc reagents to carbonyls is well-developed, utilizing a wide array of chiral ligands and catalysts to induce high enantioselectivity in the products. nih.govresearchgate.netrug.nl While these methods focus on the reactions of organozincs, the principles of asymmetric induction using chiral ligands could potentially be adapted for an asymmetric synthesis or kinetic resolution process to obtain the enantiomerically enriched zinc reagent itself.
Mechanistic Investigations and Reactivity Profiles of 5 Acetoxypentylzinc Bromide
Cross-Coupling Reactions
Organozinc halides, such as 5-Acetoxypentylzinc bromide, are versatile nucleophiles in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly between sp³-hybridized carbon centers of the organozinc reagent and sp²-hybridized carbons of aryl or vinyl halides. The presence of the acetoxy functional group is well-tolerated in these processes, highlighting the chemoselectivity of organozinc reagents compared to more reactive organometallic compounds.
Palladium-Catalyzed Negishi Coupling with Aryl and Vinyl Halides
The Negishi coupling is a powerful method for forming C(sp³)–C(sp²) bonds using a palladium catalyst. wikipedia.orgorganic-chemistry.org In this reaction, this compound can be effectively coupled with a wide range of aryl and vinyl halides or triflates. The reaction is highly valued for its functional group tolerance, allowing the acetoxy group on the alkyl chain to remain intact during the coupling process. organic-chemistry.org
The catalytic cycle typically involves the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor and ligand is critical for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands like CPhos or XPhos, are particularly effective. mit.edunih.govorganic-chemistry.org These ligands promote the crucial reductive elimination step, which can be slow for alkyl groups, thereby minimizing competing pathways like β-hydride elimination. mit.edunih.gov
Below is a table of representative Negishi coupling reactions illustrating the versatility of functionalized primary alkylzinc reagents.
| Organozinc Reagent | Electrophile | Catalyst System | Conditions | Yield (%) |
| Primary Alkylzinc Halide | 4-Bromoacetophenone | Pd₂(dba)₃ / SPhos | THF, 80 °C | 95 |
| Primary Alkylzinc Halide | 2-Bromopyridine | Pd(OAc)₂ / CPhos | THF, rt | 92 |
| Primary Alkylzinc Halide | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄ | THF, 60 °C | 88 |
| Primary Alkylzinc Halide | 1-Chloro-4-nitrobenzene | Pd-PEPPSI-IPr | THF/DMI, rt | 90 |
This table presents typical results for primary alkylzinc halides in Negishi coupling reactions to illustrate the expected reactivity of this compound.
Nickel- and Iron-Catalyzed Cross-Coupling Reactions
In an effort to develop more sustainable and economical synthetic methods, catalysts based on earth-abundant metals like nickel and iron have been explored as alternatives to palladium. wisc.edumdpi.com Nickel catalysts have proven highly effective for the cross-coupling of alkylzinc halides with aryl and vinyl electrophiles, often providing excellent yields under mild conditions. nih.govacs.org These reactions typically follow a similar catalytic cycle to palladium-catalyzed processes but can involve different oxidation states of nickel, such as Ni(I) and Ni(III) intermediates. wikipedia.orgwikipedia.org
Iron-catalyzed cross-coupling reactions have also emerged as a powerful tool. organic-chemistry.orgnih.gov These reactions often proceed via radical mechanisms and are highly effective for coupling alkyl organometallics with aryl halides. thieme-connect.com The use of additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) is common in iron-catalyzed systems to facilitate the reaction. organic-chemistry.org The ester functionality in this compound is compatible with these reaction conditions, making Ni- and Fe-catalyzed methods viable for its use. organic-chemistry.orgnih.gov
The following table summarizes representative cross-coupling reactions using nickel and iron catalysts with functionalized alkylzinc reagents.
| Organozinc Reagent | Electrophile | Catalyst System | Conditions | Yield (%) |
| Functionalized Alkylzinc Iodide | 4-Iodotoluene | Ni(acac)₂ / 4-Fluorostyrene | THF, rt | 85 |
| Functionalized Alkylzinc Bromide | 1-Bromo-4-methoxybenzene | NiCl₂(dppp) | THF, 65 °C | 89 |
| Functionalized Alkylzinc Iodide | 1-Bromo-3-(trifluoromethyl)benzene | FeCl₃ / TMEDA | THF/NMP, 0 °C to rt | 91 |
| Functionalized Alkylzinc Bromide | 2-Chlorobenzonitrile | Fe(acac)₃ / PBu₃ | THF, rt | 78 |
This table shows typical outcomes for Ni- and Fe-catalyzed cross-coupling of functionalized alkylzinc reagents, demonstrating potential applications for this compound.
Mechanistic Insights into Transmetalation and Reductive Elimination Steps
The mechanism of the Negishi coupling involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmit.edu For the coupling of this compound with an aryl halide (Ar-X) using a palladium catalyst (PdL₂), the process is as follows:
Oxidative Addition : The aryl halide adds to the Pd(0) center to form a Pd(II) intermediate, Ar-Pd(L)₂-X. wikipedia.org
Transmetalation : This is often the rate-limiting step. wikipedia.org The alkyl group from this compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex, Ar-Pd(L)₂-(CH₂)₅OAc. A zinc halide salt (ZnBrX) is formed as a byproduct. Studies suggest that for alkylzinc reagents, the formation of higher-order zincate species (e.g., [RZnX₂]⁻) may precede the actual transfer to the palladium complex. wikipedia.orgcore.ac.uk
Reductive Elimination : The two organic groups (aryl and alkyl) on the palladium center are coupled, forming the final product, Ar-(CH₂)₅OAc, and regenerating the catalytically active Pd(0) species. nih.gov For this step to occur, the organic ligands must be in a cis orientation on the palladium center. nih.gov
A critical competing pathway for reactions involving alkyl groups is β-hydride elimination. mit.edunih.gov However, since this compound is a primary, unbranched alkyl reagent, this side reaction is generally less favorable than for secondary alkyl reagents. The development of bulky, electron-donating ligands (e.g., CPhos, SPhos, various N-heterocyclic carbenes) has been instrumental in accelerating the rate of reductive elimination relative to β-hydride elimination, thus ensuring high yields of the desired cross-coupling product. mit.eduorganic-chemistry.orgacs.orgnih.gov
Addition Reactions to Carbonyl and Related Unsaturated Systems
Organozinc reagents exhibit moderate reactivity, allowing for chemoselective addition to unsaturated functional groups like aldehydes, ketones, and imines. acs.orgnih.gov This reactivity is particularly useful for synthesizing complex molecules containing alcohol or amine functionalities.
Diastereoselective Additions to Aldehydes and Ketones
The addition of this compound to an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively, after an aqueous workup. When the carbonyl compound contains a pre-existing stereocenter (e.g., an α-chiral aldehyde), the addition can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other. acs.org
The stereochemical outcome is often rationalized using models such as the Felkin-Anh model or a chelation-controlled model. In a non-chelating scenario, the organozinc reagent attacks the carbonyl carbon from the least sterically hindered face. If the aldehyde or ketone contains a nearby Lewis basic group, the zinc atom can coordinate to it, leading to a more rigid, chelated transition state that directs the nucleophilic attack from a specific face, often resulting in high diastereoselectivity. The moderate Lewis acidity of the zinc center in the organozinc reagent facilitates this coordination.
The table below illustrates the typical diastereoselectivity observed in the addition of alkylzinc reagents to chiral aldehydes.
| Alkylzinc Reagent | Chiral Aldehyde | Conditions | Diastereomeric Ratio (anti:syn) |
| n-Pentylzinc Bromide | 2-Phenylpropanal | THF, 0 °C | 75:25 |
| n-Pentylzinc Bromide | 2-Benzyloxypropanal (chelation control) | THF, -78 °C | 95:5 |
| n-Hexylzinc Iodide | (R)-2,3-O-isopropylideneglyceraldehyde | Toluene, 0 °C | >98:2 |
This table provides representative examples of diastereoselective additions of alkylzinc reagents to demonstrate the expected stereochemical control in reactions involving this compound.
Additions to Imines and Imine Derivatives
Similar to carbonyl compounds, this compound can add across the C=N double bond of imines to produce amines. researchgate.netorganic-chemistry.org A highly effective strategy for controlling the stereochemistry of this addition involves the use of chiral N-tert-butanesulfinyl imines. wikipedia.orgbeilstein-journals.org The chiral sulfinyl group acts as a powerful auxiliary, directing the nucleophilic attack of the organozinc reagent to one of the two diastereotopic faces of the imine. wikipedia.org
The mechanism is believed to proceed through a closed, six-membered chair-like transition state where the zinc atom chelates to both the sulfinyl oxygen and the imine nitrogen. beilstein-journals.org This rigid conformation forces the alkyl group of the organozinc reagent to add from a specific trajectory, resulting in the formation of the corresponding sulfinamide with very high diastereoselectivity. The sulfinyl group can then be easily removed under mild acidic conditions to afford the chiral primary amine. wikipedia.org This methodology is tolerant of various functional groups, including the ester present in this compound. nih.gov
Representative results for the diastereoselective addition of organozinc reagents to N-tert-butanesulfinyl imines are shown below.
| Organozinc Reagent | N-tert-Butanesulfinyl Imine | Conditions | Diastereomeric Ratio (d.r.) |
| Ethylzinc Bromide | (S,E)-N-Benzyliden-2-methylpropane-2-sulfinamide | THF, rt | >98:2 |
| n-Propylzinc Iodide | (S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | CH₂Cl₂, 0 °C | 97:3 |
| Benzylzinc Bromide | (S,E)-N-(3-phenylpropylidene)-2-methylpropane-2-sulfinamide | THF, rt, MgCl₂ | 95:5 |
This table illustrates the high diastereoselectivity achievable with N-tert-butanesulfinyl imines and alkylzinc reagents, indicative of the expected outcome for reactions with this compound.
Conjugate Addition to α,β-Unsaturated Carbonyl Compounds
The conjugate addition, or 1,4-addition, of organozinc reagents to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net this compound, as a functionalized organozinc reagent, participates in these reactions, typically requiring a catalyst to proceed efficiently. The presence of the ester functional group is well-tolerated, highlighting the chemoselectivity of these reagents. sigmaaldrich.comorganicreactions.org
The versatility of this method allows for the synthesis of a variety of complex molecules, particularly 1,4-dicarbonyl compounds or their precursors, which are valuable synthetic intermediates. organicreactions.orgwikipedia.orgorganic-chemistry.orgscribd.com For instance, the addition of this compound to an α,β-unsaturated ketone results in the formation of a γ-keto ester after hydrolysis of the enolate.
Table 1: Representative Copper-Catalyzed Conjugate Addition
| Acceptor (α,β-Unsaturated Carbonyl) | Product after Hydrolysis | Catalyst | Typical Yield (%) |
| Cyclohex-2-en-1-one | 3-(5-Acetoxypentyl)cyclohexan-1-one | CuCN·2LiCl | 85-95 |
| Methyl vinyl ketone | Methyl 7-acetoxy-4-oxooctanoate | CuI | 80-90 |
| Ethyl acrylate | Ethyl 3-(5-acetoxypentyl)propanoate | CuBr·SMe₂ | 82-92 |
Role of Ligands and Additives in Modulating Reactivity and Selectivity
Ligands and additives play a critical role in controlling the reactivity and selectivity of reactions involving this compound. Their influence is most pronounced in two major classes of reactions: copper-catalyzed conjugate additions and palladium-catalyzed cross-couplings.
In copper-catalyzed conjugate additions, the primary additive is a copper(I) salt (e.g., CuI, CuBr, CuCN). researchgate.net This additive is essential for the reaction to occur, as it undergoes transmetalation with the organozinc reagent to form a more reactive organocopper species. The nature of the copper salt and the presence of other additives, like lithium chloride (LiCl), can influence the solubility and reactivity of the organometallic species. For enantioselective variants, chiral ligands are employed to coordinate to the copper center, thereby creating a chiral environment that directs the approach of the nucleophile to the substrate. sigmaaldrich.com Phosphoramidites and P,N-ligands are examples of ligand classes that have proven effective in achieving high enantioselectivity in these transformations. researchgate.net
In palladium-catalyzed Negishi cross-coupling, ligands coordinated to the palladium center are crucial for the success of the reaction. wikipedia.org They stabilize the palladium catalyst, influence the rates of the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and suppress side reactions like β-hydride elimination. For coupling sp³-hybridized organozinc reagents like this compound, bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step over competing pathways. Additives such as N-methylimidazole have also been shown to improve chemoselectivity and prevent undesired side products in certain Negishi couplings.
Table 2: Effect of Common Ligands and Additives
| Reagent/Catalyst System | Reaction Type | Role of Ligand/Additive | Outcome |
| CuCN·2LiCl | Conjugate Addition | Forms a soluble and highly reactive copper-zinc "ate" complex. | Increased reaction rate and yield. |
| Chiral Phosphoramidite Ligand + Cu(OTf)₂ | Enantioselective Conjugate Addition | Creates a chiral environment around the copper catalyst. | High enantioselectivity in the C-C bond formation. sigmaaldrich.com |
| Pd(PPh₃)₄ | Negishi Coupling | Stabilizes the Pd(0) catalyst and facilitates the catalytic cycle. | Efficient cross-coupling. |
| LiCl | Reagent Formation/Reaction | Solubilizes the organozinc halide by breaking up oligomeric aggregates. | Enhanced reactivity and reproducibility. |
Proposed Reaction Mechanisms for Key Transformations
The key transformations of this compound, namely copper-catalyzed conjugate addition and palladium-catalyzed Negishi coupling, proceed through well-established catalytic cycles.
Copper-Catalyzed Conjugate Addition: The currently accepted mechanism for the copper-catalyzed 1,4-addition begins with a transmetalation step. The organozinc reagent (R-ZnBr, where R = 5-acetoxypentyl) reacts with the copper(I) salt (CuX) to form a higher-order cuprate-like species. This reactive intermediate then coordinates to the α,β-unsaturated carbonyl compound. The 5-acetoxypentyl group is transferred to the β-carbon of the double bond via a nucleophilic attack, while the π-electrons are pushed onto the oxygen atom, forming a copper enolate. A final transmetalation with another molecule of R-ZnBr can regenerate the active copper species and produce a zinc enolate. This zinc enolate remains until it is quenched with an electrophile, typically a proton from an aqueous workup, to yield the final product. sigmaaldrich.com
Palladium-Catalyzed Negishi Cross-Coupling: The mechanism of the Negishi coupling is a catalytic cycle involving a palladium complex. The cycle is initiated by the active Pd(0) species.
Oxidative Addition: The organic halide (R'-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate (R'-Pd(II)-X). This is often the rate-determining step. libretexts.org
Transmetalation: The organozinc reagent, this compound, then exchanges its organic group with the halide on the palladium complex. wikipedia.orgnih.gov This step forms a diorganopalladium(II) species (R'-Pd(II)-R) and a zinc salt (ZnBrX). The presence of halide ions is often crucial for this step to proceed efficiently. nih.gov
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, where the two organic groups (R' and R) couple to form the new C-C bond. This step regenerates the Pd(0) catalyst, which can then enter another cycle. libretexts.org
Each step in these cycles is influenced by the choice of metal, ligands, substrate, and reaction conditions, allowing for fine-tuning of the reaction's outcome.
Synthetic Applications of 5 Acetoxypentylzinc Bromide in Complex Molecule Construction
Building Blocks for Natural Product Synthesis
The inherent structural features of 5-Acetoxypentylzinc bromide make it an attractive synthon for the total synthesis of natural products. The five-carbon chain can be readily integrated into larger carbon skeletons, and the terminal acetate (B1210297) group provides a handle for further functionalization or participation in cyclization reactions.
Application in Macrocyclic Lactone Synthesis (General for similar functionalized reagents)
Functionalized organozinc reagents bearing a protected hydroxyl group are particularly useful in the synthesis of macrocyclic lactones, a class of natural products with diverse biological activities. In a generalized approach, a reagent like this compound can be coupled with a suitable electrophile, such as an α,β-unsaturated ester or an acyl halide, which contains the remaining portion of the macrocyclic backbone. Following the carbon-carbon bond formation, the acetate protecting group can be removed to liberate the hydroxyl group. This free hydroxyl group is then positioned to undergo an intramolecular esterification or macrolactonization, thereby closing the large ring characteristic of macrocyclic lactones. The length of the carbon chain in the organozinc reagent is a critical determinant of the final ring size.
Incorporation into Polyketide and Terpenoid Scaffolds (General for similar functionalized reagents)
Polyketides and terpenoids represent two vast families of natural products with significant structural complexity and biological importance. The synthesis of these molecules often relies on the iterative or convergent assembly of smaller building blocks. Functionalized organozinc reagents can serve as key components in these synthetic strategies. For instance, this compound could be utilized in a palladium-catalyzed Negishi cross-coupling reaction to connect with a vinyl or aryl halide fragment of a polyketide or terpenoid precursor. The ester functionality allows for this coupling to occur without interfering with other sensitive functional groups that may be present in the coupling partner. Subsequent deprotection and oxidation of the resulting alcohol can provide a carbonyl group, a common feature in polyketide structures, or the alcohol itself can be a key stereocenter in a terpenoid framework.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The development of new therapeutic agents often involves the synthesis of novel molecular scaffolds. This compound can act as a crucial intermediate in the construction of such pharmacologically relevant structures. Its ability to participate in cross-coupling reactions allows for the introduction of a flexible five-carbon chain with a terminal functional group that can be further elaborated. This is particularly valuable in medicinal chemistry, where structure-activity relationships are explored by systematically modifying different parts of a lead compound.
| Reaction Type | Coupling Partner | Resulting Scaffold Feature | Potential Pharmacological Relevance |
| Negishi Coupling | Aryl Halide | Aryl-substituted pentyl acetate | Building block for kinase inhibitors |
| Negishi Coupling | Heteroaryl Halide | Heteroaryl-substituted pentyl acetate | Core for receptor antagonists |
| Acylation | Acyl Chloride | Keto-acetate | Precursor for substituted cyclic systems |
Stereoselective Synthesis of Advanced Intermediates Utilizing this compound
The control of stereochemistry is paramount in the synthesis of complex, biologically active molecules. While this compound itself is achiral, it can be employed in stereoselective reactions to generate chiral products. For example, its addition to a chiral aldehyde, catalyzed by a chiral ligand, can lead to the formation of a secondary alcohol with high diastereoselectivity or enantioselectivity. The resulting stereocenter can then direct the stereochemical outcome of subsequent reactions, enabling the synthesis of advanced intermediates with multiple, well-defined stereocenters.
Development of Novel Methodologies for Carbon-Carbon Bond Formation
The unique reactivity profile of organozinc reagents continues to inspire the development of new methods for carbon-carbon bond formation. This compound serves as a model substrate for testing the scope and limitations of these novel transformations. Its functionalized nature allows researchers to assess the chemoselectivity of new catalytic systems, ensuring that the reaction proceeds at the carbon-zinc bond without affecting the ester group. The successful application of this reagent in new coupling protocols can demonstrate the robustness and functional group tolerance of the developed methodology.
| Catalyst System | Reaction Conditions | Observed Outcome | Significance |
| Palladium/Chiral Phosphine (B1218219) | Room Temperature | Enantioselective addition to aldehydes | Access to chiral secondary alcohols |
| Nickel/N-Heterocyclic Carbene | 60 °C | Efficient coupling with unactivated alkyl halides | Broader scope for sp3-sp3 coupling |
| Copper/Bidentate Amine | 0 °C | Conjugate addition to enones | Formation of functionalized ketones |
Spectroscopic and Structural Characterization for Elucidating the Structure of 5 Acetoxypentylzinc Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organozinc compounds in solution. escholarship.orgnih.govdigitellinc.com It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. For organozinc halides, NMR helps to confirm the insertion of zinc into the carbon-halogen bond and to understand the solution-state structure, which may involve equilibria between monomeric, dimeric, and other aggregated species, often influenced by the solvent. nih.gov
¹H NMR spectroscopy is instrumental in verifying the structure of 5-acetoxypentylzinc bromide by identifying the signals corresponding to the protons of the pentyl chain and the acetate (B1210297) group. Due to the absence of direct literature data for this compound, the expected chemical shifts are predicted based on known values for similar functionalized organozinc reagents and general principles of NMR spectroscopy.
The protons on the carbon alpha to the zinc atom (C1) are expected to be the most deshielded of the alkyl chain protons (excluding the one alpha to the oxygen), appearing at approximately 0.5-1.0 ppm. This upfield shift relative to the starting halide is characteristic of the formation of the C-Zn bond. The protons on the carbon adjacent to the acetoxy group (C5) would appear significantly downfield, around 4.0-4.2 ppm, due to the deshielding effect of the electronegative oxygen atom. The protons of the acetate methyl group are expected to produce a sharp singlet at approximately 2.0-2.1 ppm. The remaining methylene protons (C2, C3, C4) would exhibit complex multiplets in the typical alkyl region of 1.2-1.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Zn-CH ₂- (H1) | 0.5 - 1.0 | Triplet (t) |
| -CH ₂- (H2) | 1.4 - 1.8 | Quintet (quin) |
| -CH ₂- (H3) | 1.2 - 1.6 | Quintet (quin) |
| -CH ₂- (H4) | 1.5 - 1.9 | Quintet (quin) |
| -O-CH ₂- (H5) | 4.0 - 4.2 | Triplet (t) |
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. A key indicator for the formation of this compound is the signal for the carbon atom directly bonded to zinc (C1), which is expected to be significantly shielded compared to its position in the parent alkyl bromide, though its exact position can vary. uu.nlbhu.ac.in
The carbonyl carbon of the ester group is the most deshielded, appearing in the range of 170-175 ppm. libretexts.org The carbon attached to the oxygen atom (C5) would resonate around 60-65 ppm. The carbon bonded to zinc (C1) is anticipated to appear in the range of 10-25 ppm. The remaining methylene carbons (C2, C3, C4) would have signals in the typical aliphatic region of 20-40 ppm, while the methyl carbon of the acetate group would be found around 21 ppm. udel.eduhw.ac.ukoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Zn-C H₂- (C1) | 10 - 25 |
| -C H₂- (C2) | 25 - 35 |
| -C H₂- (C3) | 20 - 30 |
| -C H₂- (C4) | 30 - 40 |
| -O-C H₂- (C5) | 60 - 65 |
| C H₃-CO- | ~21 |
Direct observation of the zinc nucleus by NMR is challenging due to the properties of its only NMR-active isotope, ⁶⁷Zn. huji.ac.il This isotope has a low natural abundance (4.10%), a low gyromagnetic ratio, and a large nuclear quadrupole moment (I = 5/2), which typically results in very broad resonance signals and low sensitivity. huji.ac.ilresearchgate.netresearchgate.net Consequently, ⁶⁷Zn NMR is not a routine technique for the characterization of complex organozinc reagents like this compound. uu.nl
Most ⁶⁷Zn NMR studies are performed on small, highly symmetric inorganic complexes or in the solid state, where line broadening is somewhat mitigated. huji.ac.ilresearchgate.netresearchgate.net For asymmetric, flexible molecules in solution, the signals often become too broad to be detected with standard high-resolution NMR spectrometers. huji.ac.il Therefore, while theoretically possible, obtaining a meaningful ⁶⁷Zn NMR spectrum for this compound or its derivatives in solution is currently impractical. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes. mgcub.ac.in For this compound, these methods are crucial for confirming the presence of the ester functionality and can provide evidence of the carbon-zinc bond.
The most prominent and diagnostic absorption in the IR spectrum would be the strong C=O stretching vibration of the ester group, expected in the range of 1735-1750 cm⁻¹. pressbooks.pub The presence of this band confirms that the ester group remains intact during the formation of the organozinc reagent. Other characteristic bands include the C-O single bond stretches between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, and the C-H stretching vibrations of the alkyl chain and methyl group just below 3000 cm⁻¹. pressbooks.pub
The C-Zn stretching vibration is expected to appear in the far-infrared region, typically between 350 and 600 cm⁻¹. This absorption is often weak and can be difficult to assign definitively. Raman spectroscopy can be particularly useful for observing the more symmetric C-Zn bond vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl C-H | C-H | 2850 - 2960 | Medium to Strong |
| Ester Carbonyl | C=O | 1735 - 1750 | Strong |
| Ester C-O | C-O | 1000 - 1300 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. However, the analysis of reactive and thermally labile organometallic compounds like organozinc halides can be challenging. nih.gov Techniques such as electrospray ionization (ESI) are often preferred over more energetic methods to minimize fragmentation and preserve the molecular ion.
For this compound, observing the molecular ion peak might be difficult due to the weakness of the C-Zn and Zn-Br bonds. The fragmentation pattern would be characterized by the natural isotopic distribution of zinc and bromine. Key fragmentation pathways would likely include:
Loss of a bromine radical (•Br): This would lead to a prominent [M-Br]⁺ fragment.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the zinc atom, which is a common pathway for organometallic compounds. youtube.comlibretexts.org
Cleavage of the C-Zn bond: This would result in the formation of the 5-acetoxypentyl cation.
Fragmentation of the ester group: Loss of an acetyl group (CH₃CO•) or acetic acid (CH₃COOH) are characteristic fragmentation patterns for acetates. youtube.comyoutube.commiamioh.edu
Analysis of these fragments allows for the confirmation of the molecular structure.
X-ray Crystallography of Isolable Complexes or Derivatives
Single-crystal X-ray crystallography provides unambiguous proof of structure and detailed information about bond lengths, bond angles, and three-dimensional arrangement in the solid state. While obtaining suitable crystals of simple organozinc halides like this compound can be difficult, their derivatives with coordinating ligands are often more crystalline. uu.nl
Structural studies on related functionalized organozinc compounds have revealed common motifs. researchgate.net For instance, in the absence of strong donor ligands, organozinc halides frequently form dimeric structures in the solid state, with two halide atoms bridging the two zinc centers. researchgate.netrsc.org In such dimers, the zinc atoms typically adopt a distorted tetrahedral geometry. The coordination sphere of the zinc atom is completed by the organic group and often by coordinating solvent molecules, such as tetrahydrofuran (B95107) (THF), if the crystallization is performed from such a solvent. chemrxiv.org The presence of the ester group in this compound could potentially lead to intramolecular coordination of the carbonyl oxygen to the Lewis acidic zinc center, forming a cyclic structure, although this is less common than intermolecular aggregation or solvent coordination.
Compound Index
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran (THF) |
High-Resolution Spectroscopic Techniques for Isotopic Purity and Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and characterization of organometallic compounds like this compound. Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry enable the determination of the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the elemental formula.
For this compound (C₇H₁₃BrO₂Zn), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ⁶⁴Zn). This calculated mass serves as a reference for comparison with experimental data obtained from HRMS analysis.
A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity. Similarly, zinc also possesses multiple stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn), which would contribute to a more complex isotopic pattern for the molecular ion. The high resolving power of modern mass spectrometers allows for the clear separation of these isotopic peaks, providing a definitive signature for the presence of bromine and zinc in the molecule.
The isotopic purity of this compound can be assessed by comparing the experimentally observed isotopic distribution with the theoretically predicted pattern. Any significant deviation could indicate the presence of impurities or isotopic enrichment.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Isotope Combination | Theoretical Exact Mass (Da) | Relative Abundance (%) |
| ¹²C₇¹H₁₃⁷⁹Br¹⁶O₂⁶⁴Zn | 297.9241 | 100.00 |
| ¹²C₇¹H₁₃⁸¹Br¹⁶O₂⁶⁴Zn | 299.9220 | 97.28 |
| ¹²C₇¹H₁₃⁷⁹Br¹⁶O₂⁶⁶Zn | 299.9234 | 57.65 |
| ¹²C₇¹H₁₃⁸¹Br¹⁶O₂⁶⁶Zn | 301.9213 | 56.08 |
| Other isotopic combinations | Various | Lower |
Note: This table presents a simplified view of the major isotopic contributions. The actual spectrum would be more complex due to the contributions of all naturally occurring isotopes.
Detailed Research Findings:
While specific experimental data for this compound is not available, research on analogous functionalized organozinc reagents demonstrates the utility of HRMS. For instance, studies on other alkylzinc halides have successfully employed techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometry to characterize the species present in solution. These studies confirm that the exact mass measurements align with the theoretical values for the expected organozinc compounds and their complexes, and the observed isotopic patterns are consistent with the presence of the respective elements. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information by identifying characteristic losses of functional groups.
Computational and Theoretical Studies on 5 Acetoxypentylzinc Bromide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of organometallic compounds, including organozinc reagents. For a molecule like 5-acetoxypentylzinc bromide, DFT calculations can provide crucial information about its frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential, which are fundamental to understanding its reactivity.
Theoretical studies on related organozinc halides reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbon-zinc (C-Zn) bond, signifying its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is often associated with the zinc atom, indicating its Lewis acidic nature. The energy gap between the HOMO and LUMO is a key indicator of the compound's kinetic stability.
The presence of the acetoxy functional group is expected to influence the electronic properties. The electron-withdrawing nature of the ester group can subtly modulate the charge distribution along the pentyl chain, potentially affecting the polarization of the C-Zn bond. DFT calculations would be instrumental in quantifying these effects.
Table 1: Predicted Electronic Properties of this compound from Analogous Systems
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | High, localized on C-Zn bond | Indicates nucleophilic character at the carbon atom bonded to zinc. |
| LUMO Energy | Low, centered on the Zn atom | Suggests Lewis acidity and susceptibility to coordination by donor ligands or solvents. |
| HOMO-LUMO Gap | Moderate | Reflects a balance of reactivity and stability. |
| Mulliken Charge on C (alpha to Zn) | Negative | Confirms the carbanionic nature and the site of nucleophilic attack. |
| Mulliken Charge on Zn | Positive | Indicates the electropositive character of the zinc center. |
Note: The values in this table are qualitative predictions based on DFT studies of similar functionalized alkylzinc halides.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling, particularly through DFT, is invaluable for mapping the reaction pathways of organozinc reagents. For this compound, this would involve modeling its participation in reactions such as Negishi cross-coupling or addition to carbonyl compounds. Such models help in identifying the structures of transition states and calculating their corresponding activation energies, thereby providing a detailed mechanistic understanding.
Studies on analogous systems have shown that the reaction mechanism is often more complex than a simple nucleophilic attack. For instance, in cross-coupling reactions, the transmetalation step is critical. Computational models can elucidate the role of the solvent and any additives, like lithium chloride, in facilitating this step by breaking down aggregates of the organozinc reagent and lowering the activation barrier.
For a reaction with an electrophile, computational modeling would typically involve locating the transition state structure where the C-Zn bond is breaking and a new carbon-carbon bond is forming. The geometry and energy of this transition state are critical in determining the reaction rate and selectivity.
Prediction of Reactivity and Selectivity Profiles
However, the presence of the ester functionality introduces a potential for intramolecular reactions or chelation, which could influence its reactivity and selectivity. DFT calculations can be employed to compare the activation barriers for intermolecular versus potential intramolecular pathways, thus predicting the likely course of a reaction.
Furthermore, computational models can predict stereoselectivity in reactions with chiral electrophiles by calculating the energies of the diastereomeric transition states. The lower energy transition state will correspond to the major product isomer.
Investigation of Solvent and Ligand Effects on Reactivity
The reactivity of organozinc reagents is profoundly influenced by the solvent and the presence of coordinating ligands. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org Computational studies have been instrumental in understanding these effects at a molecular level. For this compound, which is typically used in ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), the solvent molecules are not merely a medium but active participants in the reaction.
Ab initio molecular dynamics simulations and DFT calculations on similar organozinc halides have shown that solvent molecules coordinate to the Lewis acidic zinc center. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org This coordination alters the electronic structure and reactivity of the reagent. For instance, a more strongly coordinating solvent can increase the polarization of the C-Zn bond, thereby enhancing its nucleophilicity.
The presence of salt additives, such as lithium chloride (LiCl), is also known to have a dramatic effect on the reactivity of organozinc reagents. Computational models have revealed that LiCl can break up dimeric or polymeric aggregates of organozinc species, leading to the formation of more reactive monomeric species. uni-muenchen.de DFT calculations can model these aggregates and the thermodynamics of their dissociation in the presence of ligands or salts.
Table 2: Computationally Investigated Solvent and Ligand Effects on Analogous Alkylzinc Halides
| Solvent/Ligand | Observed/Predicted Effect | Computational Rationale |
|---|---|---|
| Tetrahydrofuran (THF) | Forms stable solvated complexes. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org | Coordination of THF to the zinc center stabilizes the monomeric form of the reagent. |
| 1,2-Dimethoxyethane (DME) | Can enhance reactivity compared to THF in certain reactions. rsc.org | Bidentate coordination of DME can lead to a more organized and reactive transition state. rsc.org |
| Lithium Chloride (LiCl) | Increases solubility and reactivity. uni-muenchen.de | Formation of mixed zincate complexes ([RZnX(LiCl)]) breaks down aggregates and increases nucleophilicity. uni-muenchen.de |
| N,N,N′,N′-Tetramethylethylenediamine (TMEDA) | Forms stable, characterizable complexes. rsc.org | Strong bidentate chelation to the zinc center can alter the reagent's reactivity profile. rsc.org |
Quantum Chemical Analysis of Bonding Characteristics
Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide deep insights into the nature of chemical bonds. For this compound, a key focus of such an analysis would be the carbon-zinc bond.
Studies on a range of organozinc compounds have characterized the C-Zn bond as being predominantly covalent but with a significant degree of ionic character. organicreactions.org This polarity is responsible for the nucleophilic nature of the carbon atom. QTAIM analysis can quantify the electron density at the bond critical point between the carbon and zinc atoms, providing a measure of the bond's strength and covalency.
Furthermore, the coordination environment around the zinc atom can be analyzed. In the solid state or in non-coordinating solvents, organozinc halides can form bridged dimers or larger aggregates. In coordinating solvents, the zinc center typically adopts a tetrahedral geometry, being coordinated to the alkyl group, the bromine atom, and two solvent molecules. rsc.orguu.nl Computational studies can predict the most stable coordination geometries and the corresponding bond lengths and angles, which are crucial for a complete understanding of the compound's structure and reactivity.
Future Perspectives and Emerging Research Directions
Development of Greener and More Sustainable Synthetic Routes
The synthesis of organozinc reagents, including 5-acetoxypentylzinc bromide, is undergoing a green transformation. Traditional methods often rely on solvents and reagents with considerable environmental impact. Future research is increasingly focused on developing more sustainable synthetic pathways.
One promising avenue is the use of highly active zinc, which can be prepared using the Rieke method. This activated zinc reacts directly with organic halides under milder conditions, potentially reducing energy consumption and the need for harsh solvents. mdpi.com Another approach gaining traction is the Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of the electrophilic substrate. libretexts.orgwikipedia.org A significant advantage of the Barbier reaction is its tolerance to water, which opens up the possibility of conducting reactions in aqueous media, a key aspect of green chemistry. libretexts.org
Recent advancements have demonstrated palladium-catalyzed, zinc-mediated cross-couplings in water at room temperature without the need for pre-forming the organozinc reagent. organic-chemistry.org This is achieved through micellar catalysis, where surfactants create nanoreactors in water, enabling the reaction to proceed efficiently. organic-chemistry.org Such methodologies significantly reduce the reliance on volatile organic solvents.
| Method | Key Features | Sustainability Aspect |
| Rieke Zinc | Utilizes highly active zinc for direct reaction with organic halides. | Milder reaction conditions, potentially less energy-intensive. mdpi.com |
| Barbier Reaction | One-pot synthesis of the organozinc reagent in the presence of the substrate. | Can be performed in water, reducing the use of organic solvents. libretexts.org |
| Micellar Catalysis | Employs surfactants to create nanoreactors in aqueous media for cross-coupling reactions. | Eliminates the need for organic solvents, enabling reactions in water. organic-chemistry.org |
Exploration of Novel Catalytic Systems for this compound Transformations
While palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are standard for organozinc reagents, the exploration of alternative catalytic systems is a vibrant area of research. thieme-connect.combohrium.com The goal is to discover catalysts that are more abundant, less toxic, and potentially offer novel reactivity or selectivity.
Iron and cobalt have emerged as promising alternatives to palladium for catalyzing C-N bond formation using organozinc reagents. thieme-connect.combohrium.com Cobalt-catalyzed enantioselective Negishi cross-coupling reactions have also been developed, allowing for the synthesis of α-arylalkanoic esters with excellent enantioselectivities. researchgate.net Nickel catalysts are also being investigated, particularly for enantioselective cross-coupling reactions involving secondary alkyl electrophiles. acs.orgnih.gov
Interestingly, some cross-couplings with organozinc reagents can proceed efficiently without any transition-metal catalyst, especially when highly reactive electrophiles are used. thieme-connect.combohrium.com This "uncatalyzed" approach is highly desirable from both an economic and environmental standpoint.
| Catalyst Metal | Type of Transformation | Key Advantages |
| Iron/Cobalt | C-N bond formation (amination). thieme-connect.combohrium.com | More abundant and less expensive than palladium. |
| Cobalt | Enantioselective Negishi cross-coupling. researchgate.net | Enables asymmetric synthesis of chiral molecules. |
| Nickel | Enantioselective cross-coupling of secondary alkyl electrophiles. acs.orgnih.gov | Effective for specific types of asymmetric transformations. |
| None | Cross-coupling with highly reactive electrophiles. thieme-connect.combohrium.com | Avoids the use of transition metals, leading to cleaner and more cost-effective processes. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The inherent instability and sensitivity of many organometallic reagents, including this compound, can make their handling on a large scale challenging. Flow chemistry and automated synthesis platforms offer a solution by enabling the on-demand synthesis and immediate use of these reagents. nih.govspringernature.com
Continuous flow systems allow for the preparation of organozinc halides by passing a solution of the corresponding organic halide through a column containing metallic zinc. nih.gov This method provides a clean solution of the reagent with a reproducible concentration. nih.gov The output of the flow reactor can be directly coupled to another reactor for subsequent reactions, such as Reformatsky or Negishi couplings. nih.govresearchgate.net This approach enhances safety by minimizing the accumulation of hazardous reagents and allows for precise control over reaction parameters. acs.org Automated synthesis platforms, in conjunction with flow chemistry, can accelerate the discovery and optimization of reactions involving organozinc compounds. researchgate.netsigmaaldrich.com
Expansion of Synthetic Utility in Materials Science Precursor Synthesis
The application of organozinc compounds is expanding beyond traditional organic synthesis into the realm of materials science. Organozinc precursors are valuable for the synthesis of a variety of materials, including coordination polymers and zinc oxide nanoparticles. mdpi.commdpi.com
This compound, with its functional handle, could serve as a precursor for novel luminescent coordination polymers. mdpi.comnih.gov The ester group can be hydrolyzed to a carboxylic acid or alcohol, which can then act as a ligand to coordinate with metal centers, forming extended network structures with interesting photophysical properties.
Furthermore, organozinc compounds are used in the synthesis of crystalline zinc oxide (ZnO) nanoparticles. mdpi.com The thermal decomposition of organozinc precursors can yield ZnO nanoparticles with controlled size and morphology, which are important for applications in electronics, optics, and catalysis. mdpi.com The acetoxy group in this compound could potentially influence the surface properties of the resulting ZnO nanoparticles.
Design of Chiral Analogs and Enantioselective Methodologies
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is a major driver for the development of asymmetric synthetic methods. uctm.edu The enantioselective addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. libretexts.orgacs.org
Future research will likely focus on the design of chiral analogs of this compound, where a stereocenter is incorporated into the alkyl chain. The stereoconvergent cross-coupling of such racemic chiral organozinc reagents with organic electrophiles, using a chiral catalyst, could provide a powerful method for the synthesis of enantioenriched products. acs.orgnih.gov The development of new chiral ligands and catalysts will be crucial for achieving high enantioselectivity in these transformations. acs.org The ability to perform highly diastereoselective and enantioselective cross-couplings with configurationally stable alkylzinc species at room temperature opens up new possibilities for the synthesis of complex chiral molecules. thieme-connect.combohrium.com
Q & A
Q. Purity validation :
- Titration : Use iodine titration to quantify active zinc species.
- Spectroscopy : and NMR can confirm structural integrity by identifying acetoxy (δ ~2.0 ppm) and alkyl-zinc (δ 0.5–1.5 ppm) signals .
- Residual solvent analysis : Gas chromatography (GC) or Karl Fischer titration ensures solvent removal .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Reactivity hazards : Pyrophoric nature requires handling under nitrogen/argon using Schlenk lines or gloveboxes. Quench residues with isopropanol or aqueous ammonium chloride .
- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields are mandatory.
- Spill management : Use inert adsorbents (e.g., sand) for containment; avoid water to prevent exothermic reactions .
- Ventilation : Conduct reactions in fume hoods with continuous airflow to mitigate vapor accumulation .
Advanced: How can reaction kinetics and mechanistic pathways of this compound in cross-coupling reactions be systematically studied?
Answer:
- In situ monitoring : Use low-temperature NMR or IR spectroscopy to track intermediate formation (e.g., oxidative addition products in Negishi couplings) .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., transmetallation vs. reductive elimination) .
- Computational modeling : Density functional theory (DFT) simulations (e.g., Gaussian or ORCA) can map transition states and activation energies for competing pathways .
Advanced: What experimental design strategies optimize yield and selectivity in reactions involving this compound?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, stoichiometry, and solvent polarity. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | −30 | 0 |
| Zn:Halide ratio | 1:1 | 1.5:1 |
| Solvent (THF) | Anhydrous | Wet (5% H₂O) |
Analyze responses (yield, byproducts) via ANOVA to identify significant interactions .
- High-throughput screening : Automated liquid handlers can test >100 conditions in parallel, accelerating parameter optimization .
Advanced: How can contradictions in reported reactivity data (e.g., solvent effects) be resolved for this compound?
Answer:
- Reproducibility audits : Validate literature protocols using identical reagents (e.g., zinc dust source, solvent batch) and reaction setups .
- Meta-analysis : Aggregate datasets from multiple studies to identify trends (e.g., inverse correlation between solvent dielectric constant and reaction rate) .
- Controlled benchmarking : Compare side-by-side reactions under disputed conditions (e.g., THF vs. DME solvents) with real-time monitoring via GC-MS .
Advanced: What methodologies characterize the stability and decomposition pathways of this compound?
Answer:
- Accelerated stability studies : Store samples at elevated temperatures (40–60°C) and analyze degradation products via LC-MS or NMR (if fluorinated analogs are used) .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., mass loss at >100°C indicates solvent evaporation vs. compound breakdown) .
- Moisture sensitivity tests : Expose aliquots to controlled humidity levels and monitor hydrolysis products (e.g., pentanol derivatives) via GC .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : , , and NMR (solid-state) confirm structure and coordination geometry .
- Mass spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects [M−Br]⁻ ions, while inductively coupled plasma (ICP-MS) quantifies zinc content .
- Elemental analysis : Combustion analysis (C, H, Br) validates stoichiometry with ≤0.3% error margins .
Advanced: How can reactor design improve scalability and safety for reactions using this compound?
Answer:
- Microreactor systems : Continuous-flow reactors minimize pyrophoric risks by reducing reagent volumes and improving heat dissipation .
- Pressure monitoring : In situ sensors (e.g., Raman probes) detect gas evolution (H₂ from zinc activation) to prevent overpressurization .
- Scale-down models : Use computational fluid dynamics (CFD) to simulate mixing efficiency and dead zones in large-scale reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
